

T-3364366 as a selective FADS1 inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	T-3364366	
Cat. No.:	B15617386	Get Quote

T-3364366: A Selective FADS1 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **T-3364366**, a potent and selective inhibitor of Fatty Acid Desaturase 1 (FADS1), also known as delta-5 desaturase (Δ 5D). FADS1 is a critical enzyme in the biosynthetic pathway of long-chain polyunsaturated fatty acids, catalyzing the conversion of dihomo- γ -linolenic acid (DGLA) to arachidonic acid (AA). The modulation of this pathway has significant therapeutic potential in various inflammatory diseases. This document details the mechanism of action, in vitro and in vivo properties, and experimental protocols relevant to the study of **T-3364366**, serving as a valuable resource for researchers in the field of drug discovery and development.

Introduction to FADS1 and Its Role in Inflammation

Fatty Acid Desaturase 1 (FADS1) is a key enzyme in the metabolism of polyunsaturated fatty acids (PUFAs).[1] It introduces a double bond at the delta-5 position of fatty acid chains, a ratelimiting step in the production of arachidonic acid (AA) from DGLA. AA is a precursor to a wide range of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, which are synthesized via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. In contrast, DGLA can be converted to anti-inflammatory eicosanoids.

By inhibiting FADS1, the production of pro-inflammatory AA-derived mediators is reduced, while the substrate DGLA may be shunted towards the production of anti-inflammatory molecules.



This dual mechanism of action makes FADS1 an attractive therapeutic target for a variety of inflammatory conditions.

T-3364366: A Potent and Selective FADS1 Inhibitor

T-3364366 is a thienopyrimidinone-based compound identified as a potent, reversible, and selective inhibitor of FADS1.[2] Its inhibitory activity has been characterized in both enzymatic and cellular assays, demonstrating nanomolar potency.

Mechanism of Action

T-3364366 acts as a slow-binding, reversible inhibitor of FADS1.[2] It exhibits a long residence time on the enzyme, with a dissociation half-life of over two hours.[2] This prolonged engagement with the target may contribute to its sustained cellular activity. Radioligand binding assays have confirmed that **T-3364366** binds to the desaturase domain of FADS1.[2]

In Vitro Activity

The inhibitory potency of **T-3364366** has been evaluated in various in vitro systems. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of **T-3364366**

Assay Type	System	Species	IC50 (nM)
Arachidonic Acid Production	Hepatocyte Cell Line	Human	1.9[3]
Arachidonic Acid Production	Hepatocyte Cell Line	Rat	2.1[3]

Table 2: Selectivity Profile of **T-3364366**

Enzyme	Selectivity (fold vs. FADS1)
FADS2 (Δ6 desaturase)	>300[3]

Table 3: Binding Affinity of **T-3364366**



Parameter	Value	Species
Kd	2.7 nM[2]	Rat
Dissociation Half-life	>2.0 hours[2]	Rat

Pharmacokinetics

Pharmacokinetic studies of **T-3364366** have been conducted in mice, demonstrating its oral bioavailability.

Table 4: Pharmacokinetic Parameters of T-3364366 in Mice

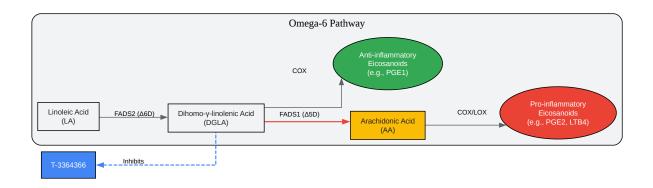
Route of Administrat ion	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Bioavailabil ity (%)
Intravenous	1	-	-	230	-
Oral	3	210	0.5	470	68

Data adapted from in vivo studies in mice.

Signaling Pathway and Experimental Workflows FADS1 Signaling Pathway

The following diagram illustrates the central role of FADS1 in the arachidonic acid cascade and the subsequent production of pro- and anti-inflammatory eicosanoids.





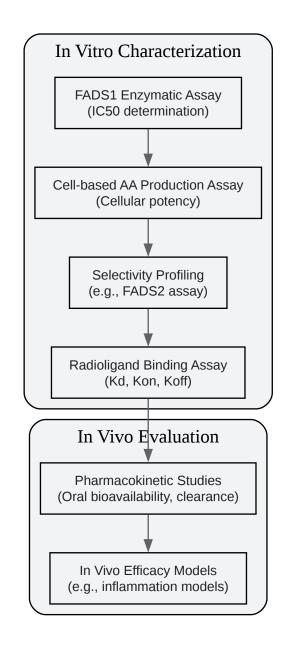
Click to download full resolution via product page

FADS1 signaling pathway and the point of inhibition by **T-3364366**.

Experimental Workflow for FADS1 Inhibitor Characterization

The diagram below outlines a typical workflow for the characterization of a novel FADS1 inhibitor like **T-3364366**.





Click to download full resolution via product page

A typical experimental workflow for characterizing a FADS1 inhibitor.

Experimental Protocols FADS1 Enzymatic Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of **T-3364366** on FADS1 enzymatic activity.

Materials:



- Recombinant human FADS1 enzyme
- Dihomo-y-linolenic acid (DGLA) substrate
- T-3364366
- Assay buffer (e.g., phosphate buffer, pH 7.4)
- Cofactors (e.g., NADH, ATP, Coenzyme A)
- 96-well microplate
- LC-MS/MS system for detection of arachidonic acid

Procedure:

- Prepare a stock solution of **T-3364366** in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of T-3364366 in the assay buffer to create a range of test concentrations.
- In a 96-well plate, add the FADS1 enzyme, cofactors, and the diluted T-3364366 or vehicle control.
- Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-30 minutes) at 37°C.
- Initiate the enzymatic reaction by adding the DGLA substrate.
- Incubate the reaction mixture at 37°C for a specified time.
- Stop the reaction by adding a quenching solution (e.g., an organic solvent).
- Analyze the formation of arachidonic acid in each well using a validated LC-MS/MS method.
- Calculate the percent inhibition for each concentration of T-3364366 relative to the vehicle control.
- Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.



Cell-Based Arachidonic Acid Production Assay

Objective: To assess the cellular potency of **T-3364366** in inhibiting FADS1-mediated arachidonic acid production in a relevant cell line.

Materials:

- Human hepatocyte cell line (e.g., HepG2)
- Cell culture medium and supplements
- T-3364366
- [14C]-labeled DGLA
- Scintillation cocktail and counter or LC-MS/MS system

Procedure:

- Seed the hepatocyte cells in a multi-well plate and culture until they reach a suitable confluency.
- Prepare serial dilutions of T-3364366 in the cell culture medium.
- Treat the cells with the different concentrations of T-3364366 or vehicle control for a specified pre-incubation period (e.g., 1-3 hours).
- Introduce [14C]-labeled DGLA to the cells.
- Incubate for a further period to allow for the conversion of DGLA to arachidonic acid.
- · Harvest the cells and extract the lipids.
- Separate the fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Quantify the amount of [14C]-labeled arachidonic acid produced using a scintillation counter or by LC-MS/MS.



- Calculate the percent inhibition of arachidonic acid production at each T-3364366 concentration.
- Determine the cellular IC50 value.

FADS1 Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and kinetics (kon, koff) of **T-3364366** to FADS1.

Materials:

- Cell membranes expressing FADS1
- [3H]-labeled **T-3364366** (radioligand)
- Unlabeled T-3364366 (for competition studies)
- · Binding buffer
- · Glass fiber filters
- Filtration manifold
- Scintillation counter

Procedure: Saturation Binding:

- Incubate a fixed amount of FADS1-expressing membranes with increasing concentrations of [3H]-**T-3364366**.
- To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled **T-3364366**.
- After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold binding buffer to remove unbound radioligand.



- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the Kd and Bmax (maximum number of binding sites) by non-linear regression analysis of the saturation binding data.

Competition Binding:

- Incubate a fixed concentration of [3H]-T-3364366 and FADS1-expressing membranes with increasing concentrations of unlabeled T-3364366.
- Measure the bound radioactivity as described above.
- Determine the IC50 value of unlabeled T-3364366.
- Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion

T-3364366 is a highly potent and selective FADS1 inhibitor with a well-characterized mechanism of action and favorable in vitro and pharmacokinetic properties. Its ability to modulate the balance of pro- and anti-inflammatory eicosanoids makes it a valuable tool for investigating the role of FADS1 in health and disease, and a promising lead compound for the development of novel anti-inflammatory therapies. The experimental protocols provided in this guide offer a robust framework for the further investigation and characterization of **T-3364366** and other FADS1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. scbt.com [scbt.com]



- 2. T-3364366 Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time PMC [pmc.ncbi.nlm.nih.gov]
- 3. T 3364366 | Other Oxygenases/Oxidases | Tocris Bioscience [tocris.com]
- To cite this document: BenchChem. [T-3364366 as a selective FADS1 inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617386#t-3364366-as-a-selective-fads1-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com